2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide

Description

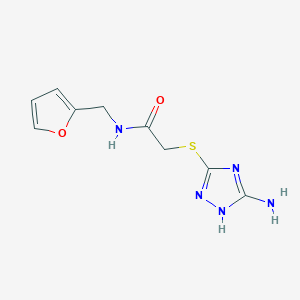

The compound 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide features a 1,2,4-triazole core substituted at the 3-position with a thioether-linked acetamide group. The acetamide nitrogen is further substituted with a furan-2-ylmethyl moiety. This structure combines a heterocyclic triazole (known for diverse bioactivity) with a furan ring, a five-membered oxygen-containing heterocycle.

Properties

IUPAC Name |

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O2S/c10-8-12-9(14-13-8)17-5-7(15)11-4-6-2-1-3-16-6/h1-3H,4-5H2,(H,11,15)(H3,10,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPKVOMFVGNYTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CSC2=NNC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of the triazole ring and the thioether linkage suggests a diverse range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a furan ring and a thioether moiety connected to a triazole structure. This unique combination contributes to its reactivity and potential interaction with biological targets.

Antimicrobial Activity

Compounds containing triazole rings are widely recognized for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit significant efficacy against various bacterial and fungal strains. Research indicates that similar triazole derivatives inhibit fungal growth effectively and have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of triazole derivatives has been well-documented. Studies have shown that modifications in the triazole structure can enhance cytotoxicity against cancer cell lines. For instance, compounds with similar structural motifs have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial and fungal growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Antiviral | Potential efficacy against viral pathogens |

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within microbial or cancerous cells. The presence of the amino group enhances its reactivity, facilitating interactions that disrupt cellular processes.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various triazole derivatives found that compounds structurally similar to this compound exhibited significant inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) in the low micromolar range .

- Cytotoxicity Against Cancer Cells : Another investigation assessed the cytotoxic effects of triazole-based compounds on human breast cancer cell lines (MCF7). Results indicated that certain derivatives induced apoptosis at concentrations as low as 10 µM, suggesting a promising therapeutic index for further development .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds similar to 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide exhibit significant antimicrobial properties. A study evaluated various triazole derivatives and found that they inhibited the growth of Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) in the low micromolar range. These findings suggest that this compound could be a valuable candidate for developing new antimicrobial agents.

Antifungal Activity

The triazole class of compounds is well-known for its antifungal properties. In vitro studies have shown that derivatives of this compound can effectively inhibit the growth of various fungal strains. The mechanism often involves disrupting fungal cell membrane synthesis or function.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cytotoxicity Against Cancer Cells : In a study assessing the cytotoxic effects of triazole-based compounds on human breast cancer cell lines (MCF7), certain derivatives showed significant apoptosis induction at concentrations as low as 10 µM. This indicates a promising therapeutic index for further development in cancer treatment.

- Mechanistic Insights : The presence of the triazole ring is associated with various mechanisms of action against cancer cells, including inhibition of cell proliferation and induction of programmed cell death.

Case Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial Efficacy | Significant inhibition against Staphylococcus aureus and Candida albicans with MICs in low micromolar range. |

| Cytotoxicity Against Cancer | Induced apoptosis in MCF7 cells at concentrations as low as 10 µM; promising for therapeutic applications. |

| Fungal Inhibition | Effective against multiple fungal strains; mechanism involves disruption of cell membrane synthesis/function. |

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole-thioacetamide derivatives. Below is a detailed comparison with structurally and functionally related analogues.

Table 1: Key Structural and Functional Comparisons

Structure-Activity Relationships (SAR)

Triazole Core: The 5-amino group on the triazole (common in the target compound and ’s derivatives) is critical for hydrogen bonding with biological targets, as seen in antiviral and anticonvulsant activities . Methyl or ethyl substitutions at the 4-position (e.g., VUAA1, OLC15) modulate steric bulk and influence receptor specificity (e.g., insect vs. mammalian targets) .

Thioether Linkage :

- The thioether bridge (-S-) enhances metabolic stability compared to oxygen or nitrogen linkages. This feature is conserved across all analogues, including the target compound .

Benzothiazole/Benzofuran (5j, ZINC15018994): These substituents increase lipophilicity, aiding blood-brain barrier penetration in anticonvulsant agents but may reduce aqueous solubility . Halogenated Aryl Groups (e.g., 5j’s 4-fluorobenzyl): Enhance binding via hydrophobic interactions and electron-withdrawing effects, improving potency in CNS-targeting compounds .

Biological Target Specificity: Anticonvulsant activity correlates with benzothiazole/fluorobenzyl groups (5j), while antiviral activity (HSV-1) is linked to the 5-amino-triazole motif () . The target compound’s furan substituent may redirect activity toward non-CNS targets (e.g., antiviral or anti-inflammatory) due to reduced lipophilicity.

Q & A

Basic Research Questions

What are the established synthetic routes for 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide?

The compound is synthesized via alkylation of 5-amino-1,2,4-triazole-3-thione derivatives with α-chloroacetamides. A typical procedure involves:

- Reacting 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with N-(furan-2-ylmethyl)chloroacetamide in ethanol/water with KOH as a base under reflux for 1 hour .

- Purification via recrystallization from ethanol to isolate the product.

Key intermediates and reaction progress are monitored using TLC or HPLC .

How is structural characterization performed for this compound?

Structural confirmation relies on:

- 1H NMR : To identify proton environments (e.g., furan methylene protons at δ 4.5–5.0 ppm, triazole NH2 signals at δ 6.0–6.5 ppm) .

- IR spectroscopy : Detection of thioether (C–S) stretches (~600–700 cm⁻¹) and amide carbonyl (C=O) bands (~1650–1700 cm⁻¹) .

- LC-MS : For molecular weight verification and purity assessment .

What preliminary biological activities have been reported?

Anti-exudative activity is evaluated using carrageenan-induced rat paw edema models:

- Administer the compound (10 mg/kg) and compare efficacy to reference drugs (e.g., diclofenac sodium at 8 mg/kg).

- Measure edema reduction over 3–6 hours post-administration. Activity correlates with substituents on the triazole and acetamide moieties .

Advanced Research Questions

How can structure-activity relationship (SAR) studies optimize anti-exudative activity?

SAR strategies include:

- Substituent variation : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the triazole’s 4th position to enhance hydrogen bonding with inflammatory targets .

- Hybridization : Attach pyrolium fragments via Paal-Knorr condensation to improve solubility and bioavailability .

- Dose-response profiling : Compare derivatives (e.g., 3.1–3.21 in Table 3 of ) to identify potency thresholds.

What computational methods predict biological potential?

- PASS algorithm : Predicts pharmacological effects (e.g., anti-inflammatory, analgesic) based on structural descriptors .

- Molecular docking : Simulate interactions with cyclooxygenase-2 (COX-2) or TNF-α to prioritize candidates for synthesis .

Which in vivo models are suitable for advanced efficacy testing?

- Acute toxicity models : Determine LD50 in rodents to establish safe dosing ranges.

- Chronic inflammation models : Use adjuvant-induced arthritis in rats to assess long-term anti-exudative effects .

- Pharmacokinetic studies : Measure bioavailability via HPLC after oral/intraperitoneal administration .

How can formulation challenges be addressed for preclinical studies?

- Solubility enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes.

- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC .

- Lyophilization : For long-term storage of aqueous suspensions .

What analytical methods resolve data contradictions in purity assessment?

- HPLC-DAD/MS : Detect and quantify impurities at trace levels (<0.1%).

- Elemental analysis : Validate stoichiometric ratios (C, H, N, S) to confirm synthetic accuracy .

How does the compound’s stability and solubility impact experimental design?

- pH-dependent stability : Test degradation in buffers (pH 1.2–7.4) to simulate gastrointestinal conditions.

- Solubility profiling : Use shake-flask method in PBS, DMSO, or ethanol to identify optimal solvents for in vitro assays .

What comparative studies exist with structural analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.